REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.[CH:7]([C:10]1[NH:14][N:13]=[C:12]([C:15](O)=[O:16])[C:11]=1[N+:18]([O-:20])=[O:19])([CH3:9])[CH3:8].C[N:22](C)C=O>ClCCl>[CH:7]([C:10]1[NH:14][N:13]=[C:12]([C:15]([NH2:22])=[O:16])[C:11]=1[N+:18]([O-:20])=[O:19])([CH3:9])[CH3:8]
|
Name
|
|
Quantity
|
6.8 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
5.15 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C(=NN1)C(=O)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 0° C. for 1 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for a further 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in toluene (100 ml)
|
Type
|
CUSTOM
|
Details
|
ammonia gas was bubbled into the solution for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
The reaction was stirred under nitrogen at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in hot methanol (300 ml)
|
Type
|
FILTRATION
|
Details
|
The resultant precipitate was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was azeotroped with water (300 ml)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to approximately 80 ml under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the precipitate was isolated by filtration
|
Type
|
WASH
|
Details
|
This was washed with water
|
Type
|
CUSTOM
|
Details
|
dried under
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C(C(=NN1)C(=O)N)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |